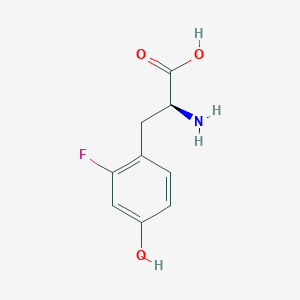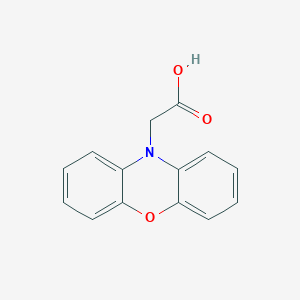
(E)-3-m-Tolyl-prop-2-en-1-ol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-m-Tolyl-prop-2-en-1-ol, 95%, also known as (E)-3-methyl-2-buten-1-ol, is a monoterpene alcohol with a 95% purity level. It is a colorless liquid with a sweet, floral odor and has been used in various scientific research applications. It is widely available commercially, and can be synthesized from various sources. (E)-3-m-Tolyl-prop-2-en-1-ol, 95% has been studied for its potential applications in biochemistry, physiology, and other scientific fields.
Mechanism of Action
(E)-3-m-Tolyl-prop-2-en-1-ol, 95% acts as an inhibitor of the enzyme CYP2C9. This enzyme is involved in the metabolism of drugs, and its inhibition can result in increased drug concentrations in the body. Additionally, (E)-3-m-Tolyl-prop-2-en-1-ol, 95% can act as a substrate for the enzyme CYP2C9, which can result in increased drug metabolism.
Biochemical and Physiological Effects
(E)-3-m-Tolyl-prop-2-en-1-ol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2C9, which can result in increased drug concentrations in the body. Additionally, (E)-3-m-Tolyl-prop-2-en-1-ol, 95% can act as a substrate for the enzyme CYP2C9, which can result in increased drug metabolism. Additionally, (E)-3-m-Tolyl-prop-2-en-1-ol, 95% has been used in the synthesis of various compounds, such as phenols and alcohols.
Advantages and Limitations for Lab Experiments
(E)-3-m-Tolyl-prop-2-en-1-ol, 95% has several advantages and limitations for lab experiments. One advantage is that it is widely available commercially, and can be synthesized from various sources. Additionally, it is an effective inhibitor of the enzyme CYP2C9, which is involved in the metabolism of drugs. However, it can be difficult to obtain the desired purity levels when synthesizing (E)-3-m-Tolyl-prop-2-en-1-ol, 95% from various sources. Additionally, the product can be unstable, and may need to be stored at low temperatures.
Future Directions
The potential applications of (E)-3-m-Tolyl-prop-2-en-1-ol, 95% are vast, and there are numerous future directions for research. One potential direction is the exploration of its potential use in drug development and drug delivery. Additionally, further research could be conducted on its potential use as a substrate for the enzyme CYP2C9. Additionally, further research could be conducted on its potential use as a substrate for the synthesis of various compounds, such as phenols and alcohols. Additionally, further research could be conducted on its potential use as an inhibitor of the enzyme CYP2C9. Finally, further research could be conducted on its biochemical and physiological effects.
Synthesis Methods
(E)-3-m-Tolyl-prop-2-en-1-ol, 95% can be synthesized from various sources, including the dehydration of (E)-3-methyl-2-buten-1-ol and the condensation of toluene and acrolein. The dehydration of (E)-3-methyl-2-buten-1-ol is achieved by the addition of sulfuric acid to the alcohol. The condensation of toluene and acrolein requires the use of a catalyst such as zinc chloride or aluminum chloride. The product of this reaction is (E)-3-m-Tolyl-prop-2-en-1-ol, 95%.
Scientific Research Applications
(E)-3-m-Tolyl-prop-2-en-1-ol, 95% has been studied for its potential applications in biochemistry, physiology, and other scientific fields. It has been shown to be an effective inhibitor of the enzyme CYP2C9, which is involved in the metabolism of drugs. It has also been used as a substrate for the enzyme CYP2C9, which is involved in the metabolism of drugs. Additionally, it has been used in the synthesis of various compounds, such as phenols and alcohols.
properties
IUPAC Name |
(E)-3-(3-methylphenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8,11H,7H2,1H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAMNTQNGZZILX-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)
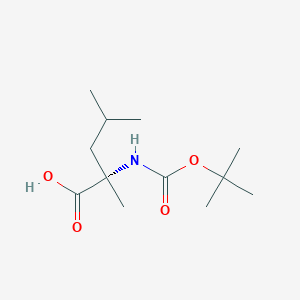

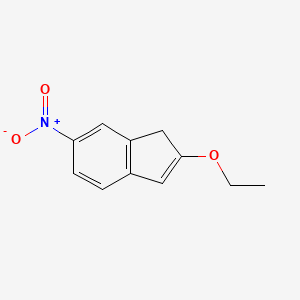

![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)
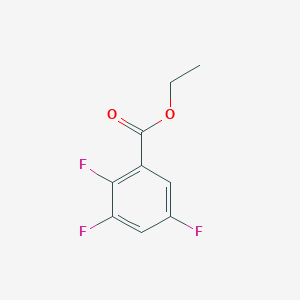
![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)
